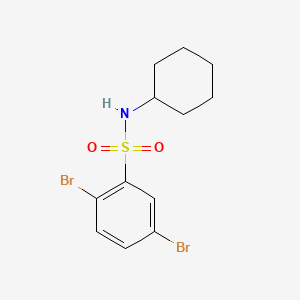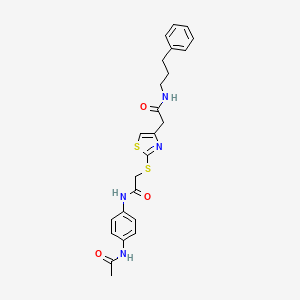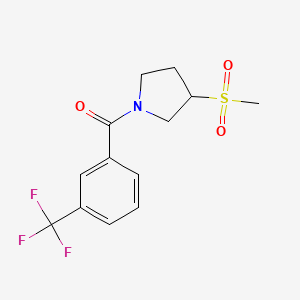
(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrrolidine . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The molecular formula of this compound is C13H14F3NO3S, and its molecular weight is 321.31.Scientific Research Applications
a. Targeted Therapeutics: MTMTPM derivatives can be explored as potential drug candidates due to their sp³-hybridized pyrrolidine ring. Researchers have investigated their selectivity for specific targets, such as enzymes or receptors. For instance, the modification of the pharmacokinetic profile of MTMTPM derivatives could lead to selective androgen receptor modulators (SARMs) or other targeted therapies .
b. Structure–Activity Relationship (SAR) Studies: Understanding the influence of steric factors on biological activity is crucial. By comparing different stereoisomers and spatial orientations of substituents, researchers can optimize drug candidates. The stereogenicity of carbons in the pyrrolidine ring plays a significant role in binding to enantioselective proteins, affecting the biological profile of MTMTPM derivatives.
Organic Synthesis and Catalysis
MTMTPM derivatives can serve as building blocks in organic synthesis. Researchers have explored their use in various reactions, including C–H activation and functionalization. For example, palladium-catalyzed C8-arylation of naphthalenes via C–H activation has been investigated . Additionally, para-selective radical trifluoromethylation of benzamide derivatives using iminium intermediates is another area of interest .
Material Science and Industry
MTMTPM derivatives may find applications in material science and industry due to their unique chemical properties. While specific studies are limited, researchers continue to explore their potential in areas such as polymer chemistry, surface modification, and catalysis.
properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3S/c1-21(19,20)11-5-6-17(8-11)12(18)9-3-2-4-10(7-9)13(14,15)16/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEATBRQBWJBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)

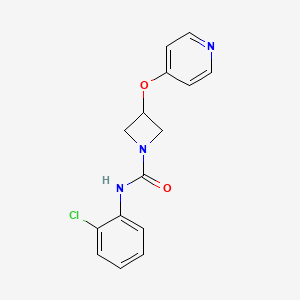
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2449486.png)
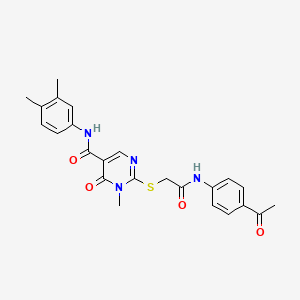
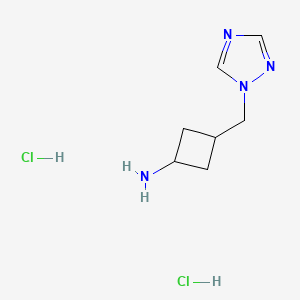
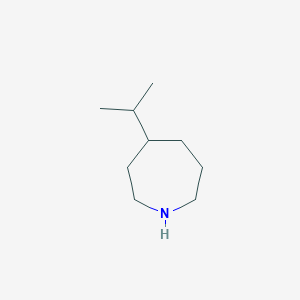
![Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2449492.png)
![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2449494.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2449497.png)
![3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2449498.png)
